2,6-Dimethyl-1-nitrosopiperidine
Overview
Description
2,6-Dimethyl-1-nitrosopiperidine is a chemical compound with the molecular formula C₇H₁₄N₂O. It is a nitrosamine, a class of compounds known for their potential carcinogenic properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
2,6-Dimethyl-1-nitrosopiperidine can be synthesized through the nitrosation of 2,6-dimethylpiperidine. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, to facilitate the formation of the nitroso group. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
2,6-Dimethyl-1-nitrosopiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
2,6-Dimethyl-1-nitrosopiperidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of nitrosamine chemistry.
Biology: Research on its biological effects, including its potential carcinogenicity, is ongoing.
Medicine: While not used directly in medicine, its study helps understand the mechanisms of nitrosamine-induced carcinogenesis.
Industry: It is used in the production of other chemical compounds and as an intermediate in various industrial processes
Mechanism of Action
The primary mechanism by which 2,6-Dimethyl-1-nitrosopiperidine exerts its effects is through metabolic activation. In biological systems, it undergoes α-hydroxylation, a process catalyzed by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can interact with DNA, potentially causing mutations and contributing to carcinogenesis .
Comparison with Similar Compounds
2,6-Dimethyl-1-nitrosopiperidine is similar to other nitrosamines such as N-nitrosopyrrolidine and N-nitrosodimethylamine. it is unique in its specific structural configuration and the resulting chemical reactivity. For example:
N-nitrosopyrrolidine: Induces liver tumors but not esophageal tumors.
N-nitrosodimethylamine: Known for its high carcinogenic potential and widespread presence in various environmental sources
These comparisons highlight the distinct pathways and effects of different nitrosamines, emphasizing the importance of studying each compound individually.
Properties
IUPAC Name |
2,6-dimethyl-1-nitrosopiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6-4-3-5-7(2)9(6)8-10/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOIIQGEWWYGKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1N=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875699 | |
Record name | 2,6-Dimethyl-N-nitrosopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.03 [mmHg] | |
Record name | N-Nitroso-2,6-dimethylpiperidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21279 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
17721-95-8 | |
Record name | 2,6-Dimethyl-1-nitrosopiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17721-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 2,6-dimethyl-1-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017721958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethyl-N-nitrosopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What challenges are associated with the use of palladium on carbon (Pd/C) catalysts in large-scale pharmaceutical production, particularly concerning 2,6-dimethyl-1-nitrosopiperidine?
A1: One major challenge in the pharmaceutical industry is the scaling up of reactions from laboratory settings to large-scale production. A common issue encountered with Pd/C-mediated hydrogenation reactions, like those involving this compound, is catalyst poisoning. Specifically, the presence of Fe2+ ions has been identified as a significant poison for Pd/C catalysts during the selective hydrogenation of this compound to its corresponding hydrazo compound. [] This poisoning reduces the catalyst's activity and can hinder the reaction's efficiency at a larger scale. Researchers have addressed this challenge by identifying specific solutions, such as using alternative catalyst materials or modifying reaction conditions to mitigate the effects of poisoning. []
Q2: How do the chiroptical properties of this compound align with the sector rule for N-nitrosoamines?
A2: The sector rule for N-nitrosoamines predicts a positive Cotton effect for (−)-(R,R)-2,6-dimethyl-1-nitrosopiperidine around 350 nm. While recent publications have questioned the applicability of this rule, research confirms that the chiroptical properties of both (+)‐ and (−)‐2,6‐dimethyl‐1‐nitrosopiperidine conform to the sector rule's predictions. [] This finding reinforces the validity of the sector rule in predicting the chiroptical behavior of N-nitrosoamines like this compound.
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